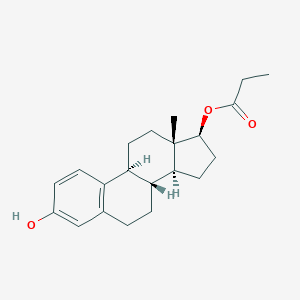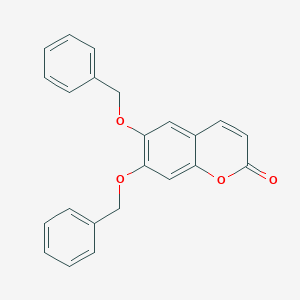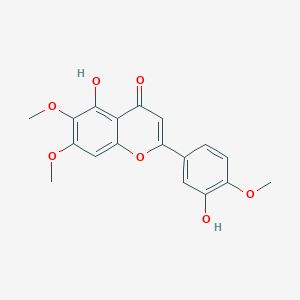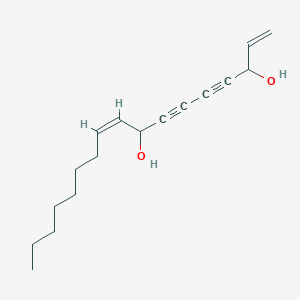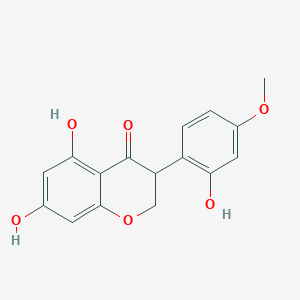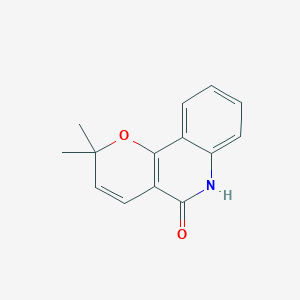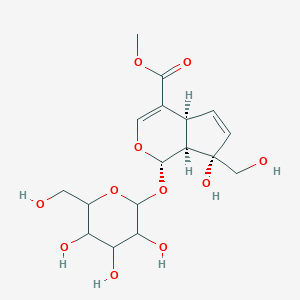
Gardenoside
Overview
Description
Gardenoside is a natural compound extracted from Gardenia fruits . It has hepatoprotective properties and inhibits TNF-α, IL-1β, IL-6, and NFκB activation . Gardenoside also has an inhibitory effect on free fatty acids (FFA)-induced cellular steatosis .
Synthesis Analysis
Gardenia fruits mainly synthesize cinnamic acid through the phenylpropanoid pathway, and then synthesize flavonoids through the action of catalytic enzymes such as 4-coumaroyl-CoA ligase, chalcone synthase, chalcone isomerase, and flavanol synthase .
Molecular Structure Analysis
The molecular formula of Gardenoside is C17H24O11 . Its average mass is 404.366 Da and its monoisotopic mass is 404.131866 Da .
Chemical Reactions Analysis
Gardenoside can react spontaneously with primary amine groups of amino acids, peptides, or proteins to form dark-blue pigments . It is soluble in water, alcohol, and propylene-glycol .
Physical And Chemical Properties Analysis
Gardenoside has a molecular weight of 404.37 and a molecular formula of C17H24O11 . It is soluble in DMSO at 81 mg/mL (200.31 mM) at 25°C .
Scientific Research Applications
Hepatoprotective Activity
Gardenoside has demonstrated significant hepatoprotective effects . Studies have shown that it can inhibit free fatty acid-induced steatosis in HepG2 hepatocytes, a cell model for studying liver health . This suggests Gardenoside’s potential in treating conditions like non-alcoholic fatty liver disease (NAFLD) by reducing lipid accumulation and suppressing inflammatory cytokine production .
Anti-inflammatory Properties
Research indicates that Gardenoside can modulate inflammatory responses. It has been found to ameliorate inflammation and barrier dysfunction in cellular models, which is attributed to the activation of the AMPK pathway . This property makes it a candidate for addressing chronic inflammatory diseases.
Antioxidant Effects
Gardenoside exhibits antioxidant capabilities, which are crucial in combating oxidative stress—a factor in many chronic diseases. Its role in reducing oxidative damage to cells positions it as a beneficial compound in the prevention and management of oxidative stress-related conditions .
Neuroprotective Effects
The neuroprotective effects of Gardenoside are noteworthy. It has been implicated in the protection of neuronal cells and the potential treatment of neurodegenerative diseases. The compound’s ability to safeguard neurons from damage makes it a subject of interest in neurological research .
Antidepressant and Anxiolytic Potential
Gardenoside may have therapeutic benefits for mental health disorders. It has been shown to possess antidepressant and anxiolytic effects, which could be harnessed in the development of new treatments for depression and anxiety .
Analgesic Effects
The compound has demonstrated pain-relieving effects in various studies. Its analgesic properties suggest that Gardenoside could be developed into a natural pain management alternative .
Antidiabetic Activity
Gardenoside has shown promise in antidiabetic activity, making it a potential natural product for managing blood glucose levels. Its effects on insulin sensitivity and glucose metabolism are areas of active investigation .
Anticancer Potential
Emerging research suggests that Gardenoside may have anticancer properties. Its role in inhibiting the proliferation of cancer cells and inducing apoptosis is being explored, which could lead to novel cancer therapies .
Mechanism of Action
Target of Action
Gardenoside, an iridoid glycoside, primarily targets hepatocytes . It is known for its hepatoprotective properties . It also interacts with inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and intracellular NFκB .
Mode of Action
Gardenoside interacts with its targets to bring about a variety of changes. It has been shown to reduce the levels of inflammatory cytokines TNF-α, IL-1β, and IL-6, and inhibit the activation of NFκB . This suggests that Gardenoside may exert its effects by modulating inflammatory responses.
Biochemical Pathways
Gardenoside affects several biochemical pathways. It is involved in the biosynthesis of iridoid glycosides, a class of secondary metabolites in plants . The iridoid synthase (ISY) enzyme plays a key role in this pathway, catalyzing the cyclization of the precursor 8-oxogeranial into nepetalactol . Furthermore, Gardenoside has been shown to ameliorate inflammation and modulate barrier dysfunction via the activation of the AMPK pathway .
Pharmacokinetics
It is known that gardenoside is one of the major bioactive constituents of gardenia jasminoides, a traditional chinese medicine . The concentration of Gardenoside in a plant can be influenced by factors such as the species, genotype, physiology, developmental stage, and environmental conditions during growth .
Result of Action
Gardenoside has a protective effect on hepatocytes. It has been shown to significantly decrease steatosis (fat accumulation) in HepG2 cells, a model for non-alcoholic fatty liver disease (NAFLD), without causing cytotoxicity . It also reduces the generation of reactive oxygen species (ROS), and attenuates pyroptosis and apoptosis in NAFLD models .
Action Environment
The action of Gardenoside can be influenced by environmental factors. For instance, the production of secondary metabolites like Gardenoside in plants can be affected by local geo-climatic and seasonal changes, external conditions of temperature, light, humidity, and developmental processes . Additionally, certain microorganisms, such as Lactobacillus plantarum KFY02, can enhance the action of Gardenoside in the intestinal regulation of constipated mice .
Safety and Hazards
properties
IUPAC Name |
methyl (1R,4aR,7S,7aR)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9+,10-,11+,12-,13+,15+,16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMPAUZQVRGFRE-ZYEJEXACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CO[C@@H]([C@@H]2[C@H]1C=C[C@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24721095 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



